molecular formula C20H18F2N4 B3921516 N-[(2,5-difluorophenyl)methyl]-2-pyridin-3-yl-5,6,7,8-tetrahydroquinazolin-5-amine

N-[(2,5-difluorophenyl)methyl]-2-pyridin-3-yl-5,6,7,8-tetrahydroquinazolin-5-amine

Cat. No.: B3921516
M. Wt: 352.4 g/mol
InChI Key: UGAKWVPZSWWYJE-UHFFFAOYSA-N
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Description

N-[(2,5-difluorophenyl)methyl]-2-pyridin-3-yl-5,6,7,8-tetrahydroquinazolin-5-amine is a complex organic compound that features a unique combination of fluorinated aromatic rings and a quinazoline core. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of Suzuki–Miyaura coupling reactions, which are known for their mild and functional group-tolerant conditions . The reaction conditions often include the use of palladium catalysts, boronic acids, and bases such as potassium carbonate in an aqueous or organic solvent.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route to increase yield and reduce costs. This can include the use of continuous flow reactors and advanced purification techniques to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[(2,5-difluorophenyl)methyl]-2-pyridin-3-yl-5,6,7,8-tetrahydroquinazolin-5-amine can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the fluorinated aromatic rings, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Sodium methoxide, potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated analogs.

Scientific Research Applications

N-[(2,5-difluorophenyl)methyl]-2-pyridin-3-yl-5,6,7,8-tetrahydroquinazolin-5-amine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[(2,5-difluorophenyl)methyl]-2-pyridin-3-yl-5,6,7,8-tetrahydroquinazolin-5-amine involves its interaction with molecular targets such as enzymes or receptors. The compound’s fluorinated aromatic rings and quinazoline core allow it to bind with high affinity to specific sites, potentially inhibiting or modulating the activity of these targets. This can lead to various biological effects, including the inhibition of cell proliferation or the modulation of immune responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(2,5-difluorophenyl)methyl]-2-pyridin-3-yl-5,6,7,8-tetrahydroquinazolin-5-amine is unique due to its specific combination of a quinazoline core with fluorinated aromatic rings and a pyridinyl group. This structure provides distinct chemical and biological properties that differentiate it from other similar compounds.

Properties

IUPAC Name

N-[(2,5-difluorophenyl)methyl]-2-pyridin-3-yl-5,6,7,8-tetrahydroquinazolin-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18F2N4/c21-15-6-7-17(22)14(9-15)11-24-18-4-1-5-19-16(18)12-25-20(26-19)13-3-2-8-23-10-13/h2-3,6-10,12,18,24H,1,4-5,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGAKWVPZSWWYJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C2=CN=C(N=C2C1)C3=CN=CC=C3)NCC4=C(C=CC(=C4)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18F2N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[(2,5-difluorophenyl)methyl]-2-pyridin-3-yl-5,6,7,8-tetrahydroquinazolin-5-amine
Reactant of Route 2
N-[(2,5-difluorophenyl)methyl]-2-pyridin-3-yl-5,6,7,8-tetrahydroquinazolin-5-amine
Reactant of Route 3
Reactant of Route 3
N-[(2,5-difluorophenyl)methyl]-2-pyridin-3-yl-5,6,7,8-tetrahydroquinazolin-5-amine
Reactant of Route 4
N-[(2,5-difluorophenyl)methyl]-2-pyridin-3-yl-5,6,7,8-tetrahydroquinazolin-5-amine
Reactant of Route 5
N-[(2,5-difluorophenyl)methyl]-2-pyridin-3-yl-5,6,7,8-tetrahydroquinazolin-5-amine
Reactant of Route 6
N-[(2,5-difluorophenyl)methyl]-2-pyridin-3-yl-5,6,7,8-tetrahydroquinazolin-5-amine

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